Vabicaserin Hydrochloride
Description
Historical Context of Serotonin (B10506) Receptor Modulation in Central Nervous System Therapeutics
The modulation of the serotonin (also known as 5-hydroxytryptamine or 5-HT) system has been a cornerstone of neuropharmacology for decades. nih.gov Serotonin, a monoamine neurotransmitter, is involved in a vast array of physiological and psychological processes, including mood, sleep, appetite, and cognition. wikipedia.org Its neurons originate primarily in the raphe nuclei of the brainstem and project throughout the central nervous system (CNS), allowing them to influence a wide range of brain circuits. nih.gov
The journey into targeting serotonin receptors for therapeutic benefit began with the observation that certain drugs for depression affected serotonin levels. mdpi.com This led to the development of selective serotonin reuptake inhibitors (SSRIs), which increase the amount of serotonin in the synapse. mdpi.com However, it became clear that simply increasing serotonin levels was not sufficient and that the diverse family of serotonin receptors played a crucial role. cambridge.org
Scientists have identified at least 15 distinct serotonin receptors, categorized into seven families (5-HT1 to 5-HT7). nih.gov This diversity allows for highly specific and sometimes opposing effects of serotonin in different brain regions. nih.gov For instance:
5-HT1A Receptors: Activation of these receptors is a key mechanism for many anxiolytic and antidepressant medications. mdpi.com
5-HT2A Receptors: Blockade of these receptors is a common feature of many atypical antipsychotic drugs, contributing to their efficacy. wikipedia.orgacs.org Conversely, activation of 5-HT2A receptors is associated with the hallucinogenic effects of certain substances. wikipedia.org
5-HT3 Receptors: Antagonists of this receptor are primarily used as antiemetics. cambridge.org
5-HT7 Receptors: These receptors, often located on GABAergic neurons, are involved in regulating the output of serotonin neurons. cambridge.org
This growing understanding of the distinct functions of each receptor subtype has driven the development of more selective drugs. The goal has been to "fine-tune" serotonergic neurotransmission to achieve desired therapeutic effects while minimizing side effects. cambridge.org This has led to the exploration of compounds with specific agonist or antagonist profiles at various serotonin receptors, including the 5-HT2C receptor, for conditions ranging from depression and anxiety to schizophrenia and migraine. wikipedia.orgmdpi.com
Rationale for Serotonin 2C Receptor Agonism as a Therapeutic Strategy in Complex Brain Disorders
The serotonin 2C (5-HT2C) receptor has emerged as a particularly compelling target for therapeutic intervention in complex brain disorders like schizophrenia, depression, and addiction. nih.gov Unlike some other serotonin receptors, its expression is largely confined to the central nervous system, which could potentially limit peripheral side effects. neurologylive.com
The rationale for targeting the 5-HT2C receptor with agonists is based on its unique modulatory role over other key neurotransmitter systems, especially the dopamine (B1211576) system. nih.gov The 5-HT2C receptor is widely expressed in brain regions that are critical for mood, reward, and cognition, including the prefrontal cortex, hippocampus, and parts of the basal ganglia. nih.gov
Key research findings that support 5-HT2C agonism as a therapeutic strategy include:
Modulation of Dopamine Release: Activation of 5-HT2C receptors has been shown to decrease dopamine release, particularly in the mesolimbic pathway. wikipedia.orgresearchgate.net This pathway is often hyperactive in the positive symptoms of schizophrenia (e.g., hallucinations and delusions). Therefore, a 5-HT2C agonist could potentially normalize this hyperactivity.
Influence on Other Neurotransmitters: Beyond dopamine, 5-HT2C receptor activation can increase levels of acetylcholine (B1216132) and glutamate (B1630785) in the prefrontal cortex. wikipedia.org Deficits in these neurotransmitters are thought to contribute to the cognitive impairments seen in schizophrenia.
Regulation of Mood and Anxiety: The 5-HT2C receptor is implicated in the regulation of anxiety and mood. pnas.org Studies have shown that activation of these receptors can have anxiogenic effects, but their modulation within specific neural circuits offers a potential avenue for treating mood disorders. pnas.org
Role in Appetite and Addiction: The 5-HT2C receptor is a known regulator of appetite, and agonists like lorcaserin (B1675133) have been developed for weight management. acs.org This receptor is also involved in the reinforcing properties of drugs of abuse, suggesting that 5-HT2C agonists could be useful in treating addiction. acs.org
The development of selective 5-HT2C receptor agonists like vabicaserin (B107045) was a direct result of this rationale. The aim was to create a compound that could selectively engage this receptor to achieve a desired neurochemical and, ultimately, clinical effect in patients with complex brain disorders. nih.govacs.org
Research Findings on Vabicaserin Hydrochloride
Vabicaserin was characterized as a potent and selective 5-HT2C receptor agonist. ncats.iomedchemexpress.com Preclinical and clinical studies aimed to understand its pharmacological profile and potential efficacy.
Pharmacological Profile:
Vabicaserin demonstrates high affinity and full agonist activity at the human 5-HT2C receptor. ncats.io It also possesses antagonist properties at the 5-HT2B receptor and is a very weak antagonist at the 5-HT2A receptor. wikipedia.org This selectivity is a key feature, as activation of 5-HT2B receptors has been linked to cardiac valvulopathy, and 5-HT2A activation is associated with hallucinogenic effects. nih.gov
Table 1: In Vitro Pharmacological Profile of Vabicaserin
| Receptor Target | Activity | Value |
|---|---|---|
| 5-HT2C Receptor | Agonist Binding Affinity (Ki) | 3 nM ncats.iomedchemexpress.com |
| Full Agonist Efficacy (EC50) | 8 nM ncats.iomedchemexpress.com | |
| Antagonist Binding Affinity (Ki) | 22 nM ncats.iomedchemexpress.com | |
| 5-HT2B Receptor | Antagonist Activity (IC50) | 29 nM wikipedia.org |
| Binding Affinity (Ki) | 14 nM ncats.iomedchemexpress.com | |
| 5-HT2A Receptor | Weak Antagonist Activity (IC50) | 1,650 nM wikipedia.org |
| 5-HT1A Receptor | Binding Affinity (Ki) | 112 nM ncats.iomedchemexpress.com |
Ki = Inhibition constant; EC50 = Half maximal effective concentration; IC50 = Half maximal inhibitory concentration.
Preclinical and Clinical Research:
Preclinical studies in rats demonstrated that vabicaserin could decrease dopamine levels in the nucleus accumbens without affecting dopamine in the striatum, indicating a desirable mesolimbic selectivity. nih.govresearchgate.net
A phase II, 6-week, randomized, double-blind, placebo-controlled trial was conducted to evaluate vabicaserin in adults with acute schizophrenia. nih.govresearchgate.net The study included placebo, olanzapine (B1677200) (as a comparator), and two different daily amounts of vabicaserin. nih.gov The primary endpoint was the change in the Positive and Negative Syndrome Scale (PANSS) Positive subscale. nih.gov Results showed that one of the vabicaserin groups demonstrated a significant improvement on the primary endpoint compared to placebo, while the other group showed a trend for efficacy. nih.govresearchgate.net Both vabicaserin groups were reported to be well-tolerated. nih.govresearchgate.net Despite achieving proof of concept in this trial, the development of vabicaserin for schizophrenia and other indications like obesity was later discontinued (B1498344). wikipedia.orgresearchgate.net Another clinical trial was designed to evaluate the safety and tolerability of vabicaserin in Japanese patients with a sudden worsening of schizophrenia, comparing it to risperidone. clinicaltrials.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(12R,16S)-7,10-diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2.ClH/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17;/h1,3,6,12-13,16H,2,4-5,7-10H2;1H/t12-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPPENBDXAWXJC-QNTKWALQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN3CCNCC4=C3C(=CC=C4)[C@H]2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977679 | |
| Record name | 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887258-94-8, 620948-34-7 | |
| Record name | Cyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine, 4,5,6,7,9,9a,10,11,12,12a-decahydro-, hydrochloride (1:1), (9aR,12aS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887258-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vabicaserin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887258948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine, 4,5,6,7,9,9a,10,11,12,12a-decahydro-, hydrochloride (1:1), (9aR,12aS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VABICASERIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2759C7222C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization and Receptor Binding Profiles of Vabicaserin Hydrochloride
Ligand Binding Affinity and Functional Selectivity at Serotonin (B10506) Receptor Subtypes
In vitro studies have established Vabicaserin (B107045) as a potent and full agonist at the human 5-HT2C receptor. nih.gov It displaces radioligands from the 5-HT2C receptor sites with a high affinity, exhibiting a Kᵢ value of 3 nM. nih.govwikipedia.org In functional assays, Vabicaserin stimulates 5-HT2C receptor-coupled calcium mobilization with an EC₅₀ value of 8 nM and demonstrates a maximal effect (Eₘₐₓ) of 100%, indicating full agonism. nih.govwikipedia.org This potent agonist activity at the 5-HT2C receptor is believed to be central to its mechanism of action. By activating these receptors, Vabicaserin can modulate the release of key neurotransmitters in the brain, such as dopamine (B1211576). wikipedia.org Specifically, it has been shown to inhibit dopamine release in the mesolimbic pathway, a key circuit involved in psychosis. wikipedia.org
| Receptor Subtype | Binding Affinity (Kᵢ) | Functional Activity (EC₅₀) | Efficacy (Eₘₐₓ) |
| 5-HT2C | 3 nM | 8 nM | 100% |
Vabicaserin's interaction with the 5-HT2B receptor is complex, displaying antagonist or partial agonist activity depending on the level of receptor expression in transfected cells. nih.gov Its binding affinity for the human 5-HT2B receptor is reported to be 14 nM. nih.gov In tissues endogenously expressing 5-HT2B receptors, such as the rat stomach fundus and human colonic longitudinal muscle, Vabicaserin acts as a competitive antagonist. nih.gov It does not induce 5-HT2B receptor-dependent contractions on its own but instead shifts the concentration-response curves of 5-HT and α-methyl-5-HT to the right. nih.gov This antagonist activity at the 5-HT2B receptor is a critical feature, as activation of this receptor has been associated with cardiac valvulopathy. researchgate.net
| Receptor Subtype | Binding Affinity (Kᵢ) | Functional Activity |
| 5-HT2B | 14 nM | Antagonist/Partial Agonist |
Vabicaserin exhibits weak antagonist activity at the 5-HT2A receptor. nih.gov Its affinity for this receptor is significantly lower than for the 5-HT2C and 5-HT2B receptors, with a reported IC₅₀ of 1,650 nM. wikipedia.org This weak antagonism at the 5-HT2A receptor is not considered to be clinically significant. wikipedia.org The selectivity for the 5-HT2C receptor over the 5-HT2A receptor is a desirable characteristic, as 5-HT2A receptor activation is associated with hallucinogenic effects. wikipedia.org
| Receptor Subtype | Functional Activity (IC₅₀) |
| 5-HT2A | 1,650 nM (Antagonist) |
While the primary focus of research has been on the 5-HT2 receptor family, studies indicate that Vabicaserin has a high degree of selectivity for the 5-HT2C receptor over other serotonin receptor subtypes. nih.gov This selectivity is a key aspect of its pharmacological profile, minimizing potential off-target effects that could arise from interactions with other serotonin receptors.
Profiling of Off-Target Receptor Binding and Functional Activity against Diverse Neurotransmitter Systems
A crucial aspect of characterizing any novel compound is to assess its potential for off-target interactions. Vabicaserin has been profiled against a range of other neurotransmitter receptors to determine its selectivity.
Vabicaserin demonstrates more than 50-fold selectivity for the 5-HT2C receptor over a number of other serotonergic, noradrenergic, and dopaminergic receptors. nih.gov This high selectivity for the 5-HT2C receptor is a defining feature of Vabicaserin's pharmacological profile and suggests a lower likelihood of side effects mediated by other receptor systems. nih.govnih.gov
Selectivity Assessment against Noradrenergic Receptors
The selectivity of vabicaserin has been evaluated against various neurotransmitter receptors, including the α-adrenergic receptors, which are key components of the noradrenergic system. Research findings indicate that vabicaserin possesses a significantly lower affinity for these receptors compared to its primary target, the 5-HT2C receptor. Specifically, binding affinity for the α1-adrenergic receptor was assessed using rat cortical membrane homogenates. researchgate.net
In these assays, vabicaserin demonstrated a Ki value of 180 nM for the α1-adrenergic receptor. researchgate.net This indicates a selectivity of more than 50-fold for the 5-HT2C receptor over this particular noradrenergic receptor subtype. researchgate.netnih.gov This level of selectivity suggests a minimal direct interaction with the α1-adrenergic signaling pathway at concentrations where it would be active at the 5-HT2C receptor.
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. 5-HT2C (Fold Difference) |
|---|---|---|
| α1-Adrenergic | 180 | >50-fold |
Selectivity Assessment against Dopaminergic Receptors
Studies have shown that vabicaserin does not directly target dopamine receptors with high affinity. nih.gov Its binding affinity has been determined for several key dopamine receptor subtypes, including D2, D3, and D4. The results consistently show a much lower affinity for these receptors compared to the 5-HT2C receptor. This supports the mechanism that vabicaserin's effects on the dopamine system are primarily mediated indirectly through its potent agonism at 5-HT2C receptors rather than direct engagement with dopamine receptors. wikipedia.orgnih.gov
The binding affinities (Ki) for these dopamine receptors are summarized below:
Dopamine D2: 240 nM
Dopamine D3: 1000 nM
Dopamine D4: 220 nM
This data confirms that vabicaserin is over 50-fold more selective for the 5-HT2C receptor than for these dopaminergic receptors. researchgate.netnih.gov
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. 5-HT2C (Fold Difference) |
|---|---|---|
| Dopamine D2 | 240 | >50-fold |
| Dopamine D3 | 1000 | >50-fold |
| Dopamine D4 | 220 | >50-fold |
Neurobiological Mechanisms of Action of Vabicaserin Hydrochloride
Modulation of Dopaminergic Neurotransmission Pathways
A primary mechanism through which Vabicaserin (B107045) exerts its effects is by modulating dopamine (B1211576) pathways in the brain. wikipedia.org Activation of 5-HT2C receptors has an inhibitory effect on dopamine release in specific brain regions. wikipedia.org Preclinical studies demonstrate that Vabicaserin can suppress activated central dopaminergic transmission. nih.gov
Research indicates that Vabicaserin exhibits selectivity for the mesolimbic dopamine pathway, which originates in the ventral tegmental area (VTA) and projects to limbic areas like the nucleus accumbens. nih.govnih.govwikipedia.org This pathway is critically involved in motivation, reward, and the positive symptoms of schizophrenia. psychopharmacologyinstitute.com Both acute and chronic administration of Vabicaserin has been shown to reduce the number of spontaneously active A10 dopamine neurons, which are characteristic of the mesolimbic system. bioworld.com This selective inhibition is hypothesized to underlie its efficacy in mitigating psychotic symptoms. nih.govwikipedia.org
Consistent with its action on the mesolimbic pathway, Vabicaserin has been shown to decrease extracellular dopamine levels specifically in the nucleus accumbens in animal models. researchgate.netbioworld.comnih.gov This effect is a direct consequence of 5-HT2C receptor agonism, which modulates the activity of VTA neurons that release dopamine into this region. nih.govresearchgate.net The reduction of dopamine in the nucleus accumbens is a key element in the proposed antipsychotic action of the compound. nih.gov
Table 1: Preclinical Effects of Vabicaserin on Dopaminergic Systems in Rodents
| Parameter Measured | Dosage (Rodent Model) | Observed Effect | Reference |
|---|---|---|---|
| Dopamine VTA Firing | 3 mg/kg i.p. | 40% decrease | nih.gov |
| Dopamine VTA Firing | 10 mg/kg i.p. | 50% decrease | nih.gov |
| Dopamine VTA Firing | 17 mg/kg i.p. | 65% decrease | nih.gov |
| Dopamine Synthesis | 3 mg/kg s.c. | 27% reduction | nih.gov |
| Dopamine Synthesis | 10 mg/kg s.c. | 44% reduction | nih.gov |
| Ventral Striatal Raclopride (B1662589) Binding | 10 mg/kg s.c. | 30% increase | nih.gov |
| Ventral Striatal Raclopride Binding | 17 mg/kg s.c. | 40% increase | nih.gov |
Note: i.p. = intraperitoneal; s.c. = subcutaneous. An increase in raclopride binding indicates a decrease in extracellular dopamine.
Crucially, the modulatory effects of Vabicaserin on dopamine are largely confined to the mesolimbic pathway. Studies show that Vabicaserin does not significantly affect striatal dopamine levels or the activity of substantia nigra A9 neurons, which form the origin of the nigrostriatal pathway. nih.govnih.govbioworld.com This pathway is integral to motor control, and its blockade by older antipsychotics is associated with extrapyramidal side effects. psychopharmacologyinstitute.com The absence of a significant impact on the nigrostriatal system suggests a lower potential for such motor-related adverse effects. nih.govnih.gov
Influence on Cholinergic and Glutamatergic Systems within the Prefrontal Cortex
Beyond its effects on dopamine, Vabicaserin also influences other neurotransmitter systems implicated in the pathophysiology of central nervous system disorders. Preclinical studies have demonstrated that Vabicaserin increases the extracellular content of both acetylcholine (B1216132) and glutamate (B1630785) in the medial prefrontal cortex of rats. wikipedia.orgnih.gov These neurotransmitter systems in the prefrontal cortex are crucial for cognitive functions, which are often impaired in conditions like schizophrenia. mdpi.com
Elucidation of Neurophysiological Underpinnings of 5-HT2C Receptor Activation
The 5-HT2C receptor is a G-protein-coupled receptor (GPCR) predominantly located in the central nervous system, including regions like the cortex, hippocampus, and basal ganglia. patsnap.com Its activation by an agonist like Vabicaserin initiates a specific intracellular signaling cascade. patsnap.com The receptor is primarily coupled to Gq/G11 proteins. wikipedia.orgreddit.com
Upon agonist binding, the activated Gq/G11 protein stimulates the enzyme phospholipase C (PLC). patsnap.com PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). patsnap.com IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). patsnap.com This cascade of events ultimately modulates cellular responses, including neuronal excitability and, critically, the release of other neurotransmitters such as dopamine. patsnap.com It is through this pathway that 5-HT2C receptor activation exerts its inhibitory influence on dopaminergic activity in specific neuronal circuits. wikipedia.orgpatsnap.com
Mechanistic Hypotheses for Therapeutic Efficacy in Central Nervous System Disorders
The therapeutic potential of Vabicaserin hydrochloride in disorders such as schizophrenia is based on a multi-faceted mechanistic hypothesis derived from its neurobiological actions.
Efficacy on Positive Symptoms : The selective inhibition of dopamine release in the mesolimbic pathway, particularly in the nucleus accumbens, is believed to target the hyperdopaminergic state associated with the positive symptoms (e.g., hallucinations, delusions) of schizophrenia. nih.govwikipedia.org
Potential for Improved Cognitive Function : The ability of Vabicaserin to increase levels of glutamate and acetylcholine in the prefrontal cortex suggests a mechanism for addressing the cognitive deficits associated with schizophrenia, an area where many existing treatments have limited efficacy. wikipedia.orgnih.gov
Favorable Side Effect Profile : By selectively modulating the mesolimbic dopamine system while largely sparing the nigrostriatal pathway, Vabicaserin is predicted to have a reduced risk of inducing extrapyramidal motor side effects. nih.govnih.gov Furthermore, as 5-HT2C agonists are known to be anorectic, they are not expected to cause the weight gain commonly associated with many atypical antipsychotics. nih.gov
This unique combination of neurobiological actions provides a strong rationale for the investigation of Vabicaserin as a novel therapeutic agent for complex central nervous system disorders. nih.gov
Preclinical Efficacy and Translational Research of Vabicaserin Hydrochloride
In Vitro Pharmacological Characterization Methodologies
The initial characterization of vabicaserin (B107045) involved a series of in vitro assays to establish its binding affinity and functional activity at various neurotransmitter receptors. These studies are foundational for understanding the compound's molecular interactions.
Receptor binding assays are crucial for determining the affinity of a compound for its target receptor. sigmaaldrich.com For vabicaserin, these assays were conducted using membranes from recombinant cell systems, such as Chinese hamster ovary (CHO) cells, engineered to express specific human serotonin (B10506) receptor subtypes. nih.gov In these experiments, the ability of vabicaserin to displace a radiolabeled ligand from the target receptor is measured.
Research has shown that vabicaserin displaces radioligands from human 5-HT2C receptor sites with high affinity. nih.govresearchgate.net The binding affinity is quantified by the inhibition constant (Kᵢ), which represents the concentration of the drug that blocks 50% of the radioligand from binding to the receptor. Vabicaserin demonstrated a Kᵢ value of 3 nM at the human 5-HT2C receptor. nih.govresearchgate.netwikipedia.org Its affinity for other serotonin receptor subtypes, such as 5-HT2A and 5-HT2B, was also determined to assess its selectivity. nih.govwikipedia.org
| Receptor Subtype | Cell System | Binding Affinity (Kᵢ, nM) |
|---|---|---|
| Human 5-HT2C | CHO Cell Membranes | 3 nih.govresearchgate.netwikipedia.org |
| Human 5-HT2B | CHO Cell Membranes | 14 nih.govresearchgate.net |
| Human 5-HT2A | CHO Cell Membranes | 1,650 wikipedia.org |
Beyond binding affinity, cellular functional assays are employed to determine whether a compound acts as an agonist, antagonist, or partial agonist at a receptor. creative-bioarray.comselectscience.net Calcium mobilization assays are commonly used for G-protein coupled receptors (GPCRs), like the 5-HT2 family, that signal through the phospholipase C pathway, leading to an increase in intracellular calcium levels. creative-bioarray.commdpi.com
| Assay Type | Parameter | Value | Functional Classification |
|---|---|---|---|
| Calcium Mobilization | EC₅₀ | 8 nM nih.govresearchgate.netwikipedia.org | Full Agonist nih.govresearchgate.netwikipedia.org |
| Calcium Mobilization | Eₘₐₓ | 100% nih.govresearchgate.netwikipedia.org |
A comprehensive assessment of receptor selectivity is critical to predict the potential for off-target effects. For vabicaserin, this involved evaluating its binding and functional activity across a wide panel of neurotransmitter receptors and using diverse tissue preparations. nih.govresearchgate.net
Studies demonstrated that vabicaserin is over 50-fold selective for the 5-HT2C receptor over numerous other serotonergic, noradrenergic, and dopaminergic receptors. nih.govresearchgate.net While it has a notable affinity for the 5-HT2B receptor, functional assays revealed a more complex interaction. nih.gov Depending on the level of receptor expression in transfected cells, vabicaserin exhibited antagonist or partial agonist activity at the 5-HT2B receptor. nih.govresearchgate.net To clarify its functional effect in a more physiologically relevant context, studies were conducted in isolated tissues that endogenously express 5-HT2B receptors, such as the rat stomach fundus and human colonic longitudinal muscle. nih.govresearchgate.net In these preparations, vabicaserin did not induce a 5-HT2B receptor-dependent contraction and competitively antagonized the effects of serotonin, consistent with 5-HT2B receptor antagonism in native systems. nih.govresearchgate.net This comprehensive approach, combining recombinant and native tissue assays, provided a more complete picture of vabicaserin's selectivity profile.
In Vivo Efficacy Studies in Animal Models of Central Nervous System Disorders
Following in vitro characterization, vabicaserin was advanced to in vivo studies using animal models to investigate its potential therapeutic effects for CNS disorders like schizophrenia. nih.govnih.gov The rationale for these studies is based on the hypothesis that 5-HT2C receptor agonism can modulate dopamine (B1211576) and glutamate (B1630785) neurotransmission, which are implicated in the pathophysiology of schizophrenia. wikipedia.orgnih.gov
Animal models of schizophrenia often focus on specific, measurable traits or "endophenotypes" associated with the disorder, such as hyperactivity and sensorimotor gating deficits. nih.govbbrfoundation.org The development of non-dopaminergic agents like vabicaserin has been driven by the need for treatments that can address a broader range of symptoms than currently available antipsychotics. patsnap.com Preclinical evidence suggests that 5-HT2C agonists could be effective in improving not only psychotic symptoms but also mood and cognitive impairments associated with schizophrenia. nih.gov
The therapeutic potential of vabicaserin is linked to its ability to selectively modulate mesolimbic dopamine pathways. wikipedia.orgnih.gov In rodents, vabicaserin has been shown to decrease dopamine levels in the nucleus accumbens without affecting dopamine in the striatum. nih.govnih.gov This selective effect on the mesolimbic pathway is consistent with the profile of atypical antipsychotics and is thought to underlie efficacy against the positive symptoms of schizophrenia. wikipedia.orgnih.gov
Locomotor activity paradigms are widely used in preclinical research as a model for the positive symptoms of schizophrenia, particularly psychomotor agitation. nih.gov One common model involves inducing hyperlocomotion in rodents with a psychostimulant like d-amphetamine, which increases dopamine release in the mesolimbic system. nih.gov The ability of a test compound to reduce this stimulant-induced hyperactivity is considered predictive of antipsychotic efficacy. nih.gov
Studies with 5-HT2C agonists have demonstrated that activation of this receptor can effectively suppress d-amphetamine-stimulated hyperlocomotion. nih.gov Given that vabicaserin administration in rodents reduces mesocorticolimbic dopaminergic activity, it is expected to show efficacy in this model. nih.gov The reduction of locomotor activity to normal levels in this paradigm would support the potential of vabicaserin as a treatment for the psychotic symptoms of schizophrenia. nih.gov
Models Addressing Schizophrenia-Related Endophenotypes
Restoration of Prepulse Inhibition Deficits
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent stronger stimulus (pulse). Deficits in PPI are a well-documented translational marker for sensorimotor gating abnormalities observed in neuropsychiatric disorders such as schizophrenia. Pharmacologically induced disruption of PPI in rodents, often using dopamine agonists like d-amphetamine or NMDA receptor antagonists, serves as a standard model to screen for antipsychotic potential.
While direct studies on vabicaserin's effect on PPI are not extensively detailed in the provided literature, the therapeutic rationale is strong. The 5-HT2C receptor is a key target for treating schizophrenia-related behaviors. nih.gov Activation of 5-HT2C receptors is known to selectively decrease mesolimbic dopamine release, a mechanism believed to confer antipsychotic efficacy without inducing significant extrapyramidal side effects. nih.gov Preclinical evaluation of compounds with a similar mechanism provides evidence for this approach. For instance, a novel 5-HT2C agonist from the same 2-phenylcyclopropylmethylamine scaffold as vabicaserin, compound (+)-22a, effectively restored d-amphetamine-disrupted prepulse inhibition in animal models. nih.gov This finding supports the hypothesis that selective 5-HT2C agonists like vabicaserin possess the capability to ameliorate sensorimotor gating deficits relevant to schizophrenia.
Assessment of Cognitive Function in Translational Models
Cognitive impairment is a core and debilitating feature of schizophrenia that is poorly addressed by many existing antipsychotic medications. The 5-HT2C receptor has been identified as a promising target for potentially improving these cognitive deficits. nih.gov
Preclinical research suggests that vabicaserin could positively impact cognitive function. One study noted that vabicaserin increases extracellular glutamate content in the medial prefrontal cortex of rats. nih.gov This neurochemical effect is significant, as proper glutamatergic neurotransmission in the prefrontal cortex is essential for cognitive processes such as working memory and executive function. Furthermore, broader research into 5-HT2C receptor activation has demonstrated its ability to counter cognitive deficits induced by NMDA receptor antagonists in animal models. nih.gov Supporting this, the related 5-HT2C agonist (+)-22a induced cognitive improvements in the novel object recognition memory test in animals with NMDA receptor hypofunction. nih.gov These findings collectively suggest a strong preclinical rationale for vabicaserin's potential to enhance cognitive function.
Investigations in Animal Models of Appetite and Metabolic Regulation
The 5-HT2C receptor is well-established as a critical regulator of appetite and energy balance. Activation of this receptor is known to produce anorectic effects and reduce body weight. This is evidenced by the development and approval of the selective 5-HT2C receptor agonist lorcaserin (B1675133) for weight management. nih.gov
Given its potent 5-HT2C agonist activity, vabicaserin is expected to exert similar effects on appetite and metabolism. Preclinical studies with 5-HT2C agonists typically involve measuring food intake and body weight changes in rodents. researchgate.net While specific data on vabicaserin's performance in these models is not detailed, its mechanism of action strongly predicts an ability to decrease food consumption and potentially lead to weight loss. This profile is particularly advantageous in the context of antipsychotic treatment, as many current medications are associated with undesirable side effects of weight gain and metabolic disorders. nih.gov
Evaluation of Anxiolytic and Antidepressant-like Behavioral Effects
The serotonergic system, including the 5-HT2C receptor, plays a complex role in the modulation of mood and anxiety. Preclinical evidence suggests that targeting this receptor could have therapeutic applications in stress-related and affective disorders. nih.govnih.gov
The potential anxiolytic and antidepressant-like effects of vabicaserin would be evaluated in a battery of standardized rodent behavioral models.
Anxiolytic Activity: Assessed using tests such as the elevated plus-maze, light/dark box, and punished drinking tests. nih.gov Anxiolytic compounds typically increase the time spent in the open arms of the maze or the light compartment of the box. nih.gov
Antidepressant-like Activity: Commonly evaluated using the forced swimming test and the chronic mild stress model. nih.govnih.gov A reduction in immobility time in the forced swim test is indicative of an antidepressant-like effect. nih.gov
While specific outcomes for vabicaserin in these tests are not available in the provided search results, its potent 5-HT2C agonist profile provides a strong basis for such investigations. The modulation of serotonergic pathways is a cornerstone of many existing anxiolytic and antidepressant therapies. medicine.dp.uamsdvetmanual.com
Preclinical Toxicological and Safety Pharmacology Considerations
A critical component of preclinical drug development involves a thorough assessment of a compound's safety profile. This includes evaluating its potential for off-target effects that could lead to toxicity. For 5-HT2C agonists, a key area of focus is cardiac safety.
Assessment of Cardiac Ion Channel Inhibition (e.g., hERG)
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that is crucial for cardiac repolarization. bris.ac.uk Inhibition of the hERG channel can delay this process, leading to a prolongation of the QT interval on an electrocardiogram, which is a risk factor for life-threatening cardiac arrhythmias. frontiersin.org Consequently, assessing a drug candidate's potential to inhibit the hERG channel is a mandatory step in preclinical safety testing. bris.ac.uk
Direct data on vabicaserin's hERG inhibition is not specified, but studies on very closely related compounds from the same chemical scaffold provide important insights. For example, the potent 5-HT2C agonist (+)-22a was found to inhibit the hERG channel in a dose-dependent manner. nih.gov The high brain penetration of such compounds may, however, help to minimize potential cardiac toxicity by achieving therapeutic CNS concentrations at lower plasma levels. nih.gov
| Compound | Target | Assay Result (IC50) |
|---|---|---|
| (+)-22a (Vabicaserin Analog) | hERG Channel Inhibition | 9.1 μM |
Pharmacokinetic and Biopharmaceutical Properties in Preclinical Development
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is fundamental to preclinical development. allucent.com These pharmacokinetic properties determine the compound's exposure and disposition in the body. Studies on vabicaserin have been conducted across multiple species to characterize its metabolic fate and biopharmaceutical properties.
Vabicaserin was found to be extensively metabolized in animals and humans following oral administration. nih.gov In vitro studies identified three primary metabolic pathways:
NADPH-dependent hydroxylation
NADPH-independent imine formation
Carbamoyl (B1232498) glucuronidation nih.gov
The prominence of these pathways varies significantly across species. Carbamoyl glucuronidation is the major metabolic route in humans but a minor one in rats. nih.gov In mice, dogs, and monkeys, both carbamoyl glucuronidation and oxidative metabolism are extensive. nih.gov Hydroxylation occurs in all species, though the specific location on the molecule can differ. nih.gov The formation of imine and nitrone metabolites was also observed in several species, including humans. nih.gov
Regarding its distribution, studies using positron emission tomography (PET) have shown that vabicaserin exhibits high initial penetration of the blood-brain barrier (BBB) and good retention in the brain in rats, which is a desirable characteristic for a CNS-acting drug. nih.gov
| Species | Major Metabolic Pathways |
|---|---|
| Humans | Carbamoyl glucuronidation (major), Hydroxylation, Imine formation, Nitrone formation |
| Monkeys | Carbamoyl glucuronidation, Oxidative metabolism |
| Dogs | Carbamoyl glucuronidation, Oxidative metabolism, Hydroxylation, Imine formation, Nitrone formation |
| Rats | Extensive metabolism, mainly excreted via urine. Carbamoyl glucuronidation is a minor pathway. Hydroxylation and Imine formation observed. |
| Mice | Extensive metabolism, mainly excreted via urine. Carbamoyl glucuronidation and Oxidative metabolism are extensive. Hydroxylation and Imine formation observed. |
Blood-Brain Barrier Permeability Assessment
The ability of a psychoactive compound to cross the blood-brain barrier (BBB) is a critical determinant of its therapeutic efficacy. Preclinical research indicates that vabicaserin demonstrates favorable permeability into the central nervous system. Studies in rats have shown that the free concentrations of vabicaserin in the brain, plasma, and cerebrospinal fluid are within a 1.5-fold range of each other. nih.gov This suggests effective penetration and distribution within the central nervous system.
Further investigation into its transport mechanism was conducted through in vitro permeability assays. The results from these assays indicated a state of free equilibrium, which suggests that vabicaserin is not a substrate for human P-glycoprotein (P-gp). nih.gov P-glycoprotein is an efflux transporter that actively removes various substances from the brain, and compounds that are P-gp substrates often have limited brain penetration. The finding that vabicaserin is not subject to this efflux mechanism supports the observation of its ready access to the brain. nih.gov Based on these preclinical findings, it is assumed that the concentration of free vabicaserin in the brain is comparable to its free concentration in the plasma. nih.gov
In Vitro and In Vivo Metabolic Stability Profiles
The metabolic fate of vabicaserin has been evaluated across multiple species, including mice, rats, dogs, monkeys, and humans, to understand its biotransformation pathways and stability. nih.gov
In Vitro Metabolic Profile
In vitro studies identified three primary metabolic pathways for vabicaserin. These include:
NADPH-dependent hydroxylation: An oxidative reaction common for many xenobiotics.
NADPH-independent imine formation: A metabolic route that does not rely on the typical cytochrome P450 enzymatic system.
Carbamoyl glucuronidation: A conjugation reaction where a glucuronic acid moiety is attached to the carbamoyl group of the molecule. nih.gov
In Vivo Metabolic Profile
Following oral administration, vabicaserin is extensively metabolized in both animals and humans. nih.gov The in vivo metabolic pathways are more complex, involving secondary metabolism through oxidation and conjugation of the primary metabolites. nih.gov Significant inter-species differences were observed in the primary metabolic routes.
Carbamoyl glucuronidation was identified as the predominant metabolic pathway in humans, and it was also a major pathway in mice, dogs, and monkeys. However, in rats, this route was minor. nih.gov
Oxidative metabolism was also extensive in mice, dogs, and monkeys. nih.gov
Hydroxylation was a common pathway across all species studied, though the specific region of hydroxylation on the molecule varied between species. nih.gov
The imine pathway was also observed in several species. The vabicaserin imine was found in humans, while hydroxyl imine metabolites were detected in mice, rats, and dogs. nih.gov
A nitrone metabolite of vabicaserin was uniquely observed in dogs and humans. nih.gov
The table below summarizes the major metabolic pathways of vabicaserin observed across different species in preclinical and human studies. nih.gov
| Species | Carbamoyl Glucuronidation | Oxidative Metabolism (Hydroxylation) | Imine Formation | Nitrone Formation |
| Human | Major | Yes | Yes | Yes |
| Monkey | Major | Extensive | Not Reported | Not Reported |
| Dog | Major | Extensive | Yes | Yes |
| Rat | Minor | Yes | Yes | Not Reported |
| Mouse | Major | Extensive | Yes | Not Reported |
Clinical Development of Vabicaserin Hydrochloride
Clinical Trial Design and Methodological Approaches
The investigation into vabicaserin (B107045) hydrochloride was structured through a series of carefully designed clinical trials to systematically evaluate its properties and potential efficacy.
Initial clinical investigations for vabicaserin hydrochloride involved Phase I trials designed to assess the compound in healthy volunteers. These early-stage studies were fundamental for understanding the behavior of the drug in humans before proceeding to patient populations. One such study was a randomized, open-label, single-dose, three-period crossover trial that compared a modified formulation of vabicaserin against a reference formulation patsnap.com. Another Phase I study focused on comparing the bioavailability of different oral formulations of the compound drugbank.com. These initial evaluations in healthy subjects are a standard and critical step in the clinical development pathway for any new investigational drug.
Following the initial evaluations, the clinical program advanced to Phase II trials to investigate the efficacy of this compound in its target indication. These studies enrolled hospitalized adult patients, aged 18 to 65, who were experiencing an acute exacerbation of schizophrenia nih.govclinicaltrials.gov. The diagnosis of schizophrenia had to have been established for at least one year prior to enrollment, ensuring a well-defined patient population for assessing the drug's effects on the symptoms of the disorder clinicaltrials.gov.
To ensure the scientific rigor of the findings, the Phase II clinical program for this compound utilized robust study designs. A key trial was a 6-week, multicenter study that was randomized, double-blind, and placebo-controlled nih.govnih.govresearchgate.net. In addition to a placebo group, these trials included an active comparator, such as olanzapine (B1677200) or risperidone, to provide a reference for the magnitude of a potential treatment effect nih.govclinicaltrials.govnih.govdrugbank.com. This design is considered the gold standard in clinical research for minimizing bias and determining the true efficacy of an investigational treatment. In one adaptive-design study, 199 participants were enrolled to evaluate the efficacy of a once-daily capsule formulation of vabicaserin clinicaltrials.gov.
Clinical Efficacy Endpoints and Observed Outcomes in Schizophrenia Trials
The efficacy of this compound in schizophrenia trials was measured using validated and widely accepted rating scales to quantify changes in symptoms.
The Positive and Negative Syndrome Scale (PANSS) was a primary tool for assessing the efficacy of vabicaserin. The PANSS scale evaluates the severity of positive symptoms (e.g., delusions, hallucinations), negative symptoms (e.g., blunted affect, social withdrawal), and general psychopathology, with a total score ranging from 30 to 210 clinicaltrials.gov.
In a 6-week Phase IIa trial, the central rated PANSS Positive subscale (PANSS-PSS) served as the primary endpoint nih.govresearchgate.net. The results demonstrated a statistically significant improvement for one of the vabicaserin dose groups compared to placebo at the end of the 6-week treatment period nih.gov. This group also showed a significantly greater improvement over placebo on the PANSS Total score nih.govresearchgate.net. Another dose group showed a trend toward improvement but did not reach statistical significance against placebo on the PANSS Total score nih.govresearchgate.net. Interestingly, both dose groups of vabicaserin demonstrated a significant improvement from their baseline scores on the PANSS Negative subscale, while the placebo group's scores worsened nih.govresearchgate.net.
A quantitative systems pharmacology model later predicted concentration-dependent improvements on PANSS scores, which were comparable to the observed Phase IIa results nih.govnih.govresearchgate.net.
| Endpoint | Vabicaserin Group 1 | Vabicaserin Group 2 | Comparator (Olanzapine) | Placebo |
|---|---|---|---|---|
| PANSS Positive Subscale (Primary Endpoint) | Significant Improvement vs. Placebo | Non-significant Decrease vs. Placebo | Significant Improvement vs. Placebo | - |
| PANSS Total Score | Significant Improvement vs. Placebo | Trend Toward Improvement | Significant Improvement vs. Placebo | - |
| PANSS Negative Subscale | Significant Improvement over Baseline | Significant Improvement over Baseline | - | Worsened |
In the clinical trials for vabicaserin, both the CGI-S and CGI-I were used as key secondary endpoints, with assessments performed by central raters nih.govresearchgate.net. The results from these scales mirrored the findings from the PANSS assessment. The same vabicaserin dose group that showed efficacy on the PANSS also demonstrated a significant improvement compared to placebo on both the CGI-I and CGI-S scales nih.govresearchgate.net. The other dose group did not show a significant improvement on these measures when compared with placebo nih.govresearchgate.net.
| Scale | Vabicaserin Group 1 | Vabicaserin Group 2 | Comparator (Olanzapine) |
|---|---|---|---|
| CGI-S (Severity) | Significant Improvement vs. Placebo | No Significant Improvement vs. Placebo | Significant Improvement vs. Placebo |
| CGI-I (Improvement) | Significant Improvement vs. Placebo | No Significant Improvement vs. Placebo | Significant Improvement vs. Placebo |
Evaluation via Brief Psychiatric Rating Scale (BPRS)
In a significant 6-week, randomized, double-blind, placebo-controlled clinical trial involving 314 hospitalized adult patients with acute schizophrenia, the efficacy of vabicaserin was partly assessed using the Brief Psychiatric Rating Scale (BPRS). The BPRS is a widely used instrument for measuring the severity of psychiatric symptoms. nih.gov However, the results from this trial indicated that there was no significant improvement observed in the groups receiving vabicaserin when compared to the placebo group based on the site-rated BPRS assessments. patsnap.comresearchgate.net
Dose-Response Relationships and Achievement of Proof-of-Concept Findings
Conversely, the 400 mg/day dose did not show a significant improvement over placebo on the primary endpoint, although a trend towards efficacy was observed. patsnap.comresearchgate.net On secondary measures, the 200 mg/day dose, along with the active comparator olanzapine, showed significant improvements on the Clinical Global Impression-Severity (CGI-S) and Clinical Global Impression-Improvement (CGI-I) scales, whereas the 400 mg/day dose did not. patsnap.comresearchgate.net
| Endpoint | Vabicaserin 200 mg/day vs. Placebo | Vabicaserin 400 mg/day vs. Placebo |
|---|---|---|
| PANSS Positive Subscale (Central Raters) | Significant Improvement | Non-significant Trend |
| Brief Psychiatric Rating Scale (BPRS) (Site Raters) | No Significant Improvement | No Significant Improvement |
| CGI-S and CGI-I | Significant Improvement | No Significant Improvement |
Application of Quantitative Systems Pharmacology (QSP) Modeling for Clinical Efficacy Prediction
To better understand the potential of vabicaserin, a Quantitative Systems Pharmacology (QSP) model was employed. patsnap.comresearchgate.net This computational model integrated data from various sources, including in vitro and preclinical neurophysiology, human imaging, and patient disease information, to predict the clinical efficacy of the drug. patsnap.comresearchgate.net
The QSP model was used to blindly predict the steady-state clinical efficacy of vabicaserin in monotherapy for schizophrenia. The model's predictions for improvements on the PANSS for both the 100 mg and 200 mg b.i.d. doses were comparable to the actual results observed in the phase IIa clinical trial, lending confidence to the model's predictive capabilities. researchgate.net
Exploration of this compound as an Adjunctive Therapeutic Strategy
The utility of vabicaserin as an adjunctive therapy to existing antipsychotic medications was also explored using the QSP model. The model was used to simulate the effects of adding vabicaserin to various standard-of-care antipsychotics. quora.com
The simulations predicted that vabicaserin would offer limited clinical benefit as an adjunctive treatment. Specifically, the model forecasted an improvement of less than 4 points on the PANSS when vabicaserin was added to various antipsychotics. patsnap.comresearchgate.net This prediction suggested that combining vabicaserin with existing treatments was unlikely to produce a clinically meaningful enhancement of efficacy.
Analysis of Factors Contributing to the Discontinuation of Clinical Development
The clinical development of this compound was ultimately discontinued (B1498344) by Pfizer. researchgate.net A primary factor leading to this decision was the compound's failure to meet the primary efficacy endpoints in a key clinical trial (NCT00563706). researchgate.net While vabicaserin did show greater efficacy than a placebo, it did not demonstrate superiority over the active comparator, olanzapine, on the primary endpoint. researchgate.net
The insights gained from the QSP modeling also likely played a significant role in the decision-making process. The model's prediction of only modest efficacy in monotherapy and limited benefit as an adjunctive therapy suggested a low probability of vabicaserin becoming a competitive therapeutic option in the schizophrenia treatment landscape. patsnap.comresearchgate.net The lack of a clear efficacy advantage over existing treatments, coupled with the predictive modeling results, ultimately led to the cessation of its clinical development for schizophrenia.
Potential Therapeutic Implications and Disease Areas for 5 Ht2c Receptor Agonists
Role of Serotonin (B10506) 2C Receptors in Schizophrenia Pathophysiology and Treatment Modalities
The 5-HT2C receptor is a promising target for schizophrenia treatment because its activation can reduce dopamine (B1211576) release in the mesolimbic pathway, a key mechanism for antipsychotic action. nih.govnih.gov Unlike many current antipsychotics that act on postsynaptic dopamine D2 receptors, 5-HT2C agonists offer a unique presynaptic mechanism of action. nih.gov Vabicaserin (B107045), in particular, has shown promise in preclinical models and early clinical trials for schizophrenia. researchgate.netdrugbank.com
Positive symptoms of schizophrenia, such as hallucinations and delusions, are linked to hyperactive dopamine signaling in the mesolimbic pathway. frontiersin.org Activation of 5-HT2C receptors by agonists like vabicaserin inhibits dopamine release in this pathway. wikipedia.org Preclinical studies have shown that vabicaserin decreases dopamine levels in the nucleus accumbens without significantly affecting the nigrostriatal dopamine pathway, which is associated with motor control. nih.gov This selective action suggests potential for reducing positive symptoms. wikipedia.orgnih.gov A Phase II clinical trial found that vabicaserin demonstrated a significant improvement in the Positive and Negative Syndrome Scale (PANSS) positive symptom score compared to a placebo. thieme-connect.comresearchgate.net
While the primary focus has been on positive symptoms, some evidence suggests a potential benefit for negative symptoms. In a Phase II trial, both tested groups of vabicaserin showed significant improvement from baseline on the PANSS Negative subscale, whereas the placebo group's symptoms worsened. researchgate.net The mechanism is thought to involve the modulation of dopamine in the mesocortical pathway, though this is less established than its effects on the mesolimbic pathway.
Cognitive deficits are a core and often untreated aspect of schizophrenia. nih.gov Preclinical research suggests that 5-HT2C agonists may improve cognitive function. nih.gov Vabicaserin has been shown to increase levels of acetylcholine (B1216132) and glutamate (B1630785) in the prefrontal cortex, which could contribute to ameliorating cognitive symptoms. wikipedia.org Studies in animal models of schizophrenia have demonstrated that novel, selective 5-HT2C agonists can improve novel object recognition memory. nih.gov
Table 1: Preclinical and Clinical Findings for Vabicaserin in Schizophrenia
| Symptom Domain | Research Finding | Supporting Evidence |
| Positive Symptoms | Reduces mesolimbic dopamine release. wikipedia.orgnih.gov | Demonstrated in rodent models. nih.gov |
| Significant improvement on PANSS positive scale vs. placebo. thieme-connect.com | Phase II clinical trial (NCT00265551). thieme-connect.comresearchgate.net | |
| Negative Symptoms | Significant improvement from baseline on PANSS negative scale. researchgate.net | Phase II clinical trial. researchgate.net |
| Cognitive Symptoms | Increases acetylcholine and glutamate in the prefrontal cortex. wikipedia.org | Preclinical studies. wikipedia.org |
| Improved novel object recognition memory. nih.gov | Animal models with novel 5-HT2C agonists. nih.gov |
Engagement with Metabolic Pathways in Obesity and Associated Disorders
The role of serotonin in appetite control is well-established, with the 5-HT2C receptor being a key mediator of these effects. nih.govresearchgate.net Activation of 5-HT2C receptors is known to reduce food intake and body weight. researchgate.netresearchgate.net This has led to the development of selective 5-HT2C agonists as anti-obesity agents. nih.gov
The mechanism involves the stimulation of pro-opiomelanocortin (POMC) neurons in the hypothalamus. oup.com Activation of these neurons leads to the release of α-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin 4 receptors (MC4R) to induce a feeling of satiety. oup.comnih.gov Studies in mice have shown that the hypophagic (appetite-reducing) effects of 5-HT2C agonists are dependent on a functional melanocortin system. oup.com Chronic administration of these agonists to obese animals has been shown to reduce body weight without the development of tolerance. researchgate.net Furthermore, some 5-HT2C agonists have been found to improve glycemic control, an effect that may be independent of weight loss. mdpi.com
Modulation of Affective and Anxiety Disorders via 5-HT2C Receptor Activation
The 5-HT2C receptor's role in affective and anxiety disorders is complex, with evidence suggesting that both agonists and antagonists could have therapeutic effects depending on the specific condition. nih.govtandfonline.comresearchgate.net Dysregulation of these receptors may contribute to symptoms of anxiety and depression. nih.govtandfonline.com
High-affinity selective 5-HT2C agonists have shown potent activity in animal models, suggesting potential therapeutic action against depression and panic disorders. nih.govtandfonline.com However, some research also indicates that 5-HT2C receptor antagonists can produce anxiolytic-like effects. nih.govtandfonline.com One study using a chronic unpredictable stress model in rats found that a 5-HT2C agonist had anxiolytic (anxiety-reducing) effects. nih.gov The intricate involvement of this receptor in mood regulation suggests that its modulation could be a valuable strategy for treating specific aspects of psychiatric syndromes. nih.gov
Potential Therapeutic Utility in Epilepsy Management
There is growing evidence from preclinical studies that serotonergic neurotransmission can modulate seizure activity, and the 5-HT2C receptor is a potential therapeutic target for antiepileptic drugs. nih.gov Agents that increase extracellular serotonin levels have been shown to inhibit both generalized and limbic seizures. nih.gov
Specifically, activation of 5-HT2C receptors has been suggested to have an anticonvulsant property. nih.govacs.org Preclinical and some clinical data support the idea that 5-HT2 receptor agonists could be effective treatments for various motor seizures and seizure disorders. aesnet.org For instance, the 5-HT2C receptor superagonist bexicaserin (B12384979) showed a significant median reduction in countable motor seizure frequency in a 12-month open-label extension study for individuals with developmental and epileptic encephalopathies. practicalneurology.com While some preclinical studies with selective 5-HT2C agonists in traditional acute seizure models have not shown a clear, reliable antiseizure effect, the potential of this class of compounds, particularly in specific and severe epilepsy syndromes, continues to be an area of active investigation. nih.govacs.org
Involvement in the Neurobiology of Addiction and Substance Use Disorders
The serotonin 2C (5-HT2C) receptor is a significant target in the development of treatments for substance use disorders due to its role in modulating key neural circuits implicated in addiction. nih.gov Agonists of the 5-HT2C receptor, such as vabicaserin, have been investigated for their therapeutic potential in this area. nih.govresearchgate.net The neurobiological basis for this potential lies primarily in the receptor's interaction with the mesolimbic dopamine system, a critical pathway for processing reward and reinforcement which is often dysregulated in addiction. nih.govnih.gov
Activation of 5-HT2C receptors has an inhibitory effect on dopamine release in the nucleus accumbens (NAc). nih.govnih.gov This modulation occurs because 5-HT2C receptors are located on neurons that regulate the activity of dopamine-releasing neurons in the ventral tegmental area (VTA). nih.govnih.gov By activating these receptors, agonists can decrease the firing rate of VTA dopamine neurons, leading to reduced dopamine levels in the NAc. nih.gov Since addictive substances typically cause a surge in dopamine in this pathway, which is associated with their reinforcing and rewarding effects, the attenuation of this dopamine release by 5-HT2C agonists is a key mechanism for reducing the rewarding properties of drugs and the motivation to seek them. nih.govpatsnap.com
Research has shown that this modulation of dopaminergic activity can influence various addiction-related behaviors. nih.gov Preclinical studies using selective 5-HT2C receptor agonists have demonstrated a reduction in the self-administration of various substances of abuse, including cocaine, nicotine, and alcohol. acs.orgnih.govresearchgate.net Furthermore, these agonists have been shown to decrease appetitive behaviors and drug-seeking elicited by cues associated with the substance, suggesting a role in preventing relapse. nih.govresearchgate.net
The involvement of 5-HT2C receptors also extends to the regulation of impulsivity, a behavioral trait closely linked to substance use disorders. nih.gov Studies have indicated that activation of 5-HT2C receptors can reduce motor impulsivity. nih.gov Given that high impulsivity can be a risk factor for developing addiction and can contribute to relapse, this provides another avenue through which 5-HT2C agonists may exert therapeutic effects. nih.gov
While much of the specific research in addiction has been conducted with other 5-HT2C agonists like lorcaserin (B1675133), the shared mechanism of action implies that vabicaserin could have similar effects. nih.govresearchgate.netnih.gov Vabicaserin's ability to selectively decrease dopamine levels in the nucleus accumbens without affecting the striatum points to a targeted effect on the mesolimbic reward pathway, which is consistent with the profile of a potential anti-addiction therapeutic. nih.govnih.gov
Table 1: Effects of 5-HT2C Receptor Agonist Activation on Addiction-Related Processes
| Process/Behavior | Effect of 5-HT2C Agonist Activation | Underlying Neurobiological Mechanism | Relevant Substances of Abuse |
| Drug Reinforcement & Reward | Reduction in the reinforcing efficacy of the substance. nih.govresearchgate.net | Inhibition of dopamine release in the nucleus accumbens (NAc). nih.govnih.gov | Cocaine, Nicotine, Alcohol, Sucrose (as a natural reward). acs.orgresearchgate.net |
| Drug-Seeking Behavior | Attenuation of cue-induced and drug-primed reinstatement of drug-seeking. nih.govresearchgate.net | Modulation of mesolimbic dopamine pathways and potentially cortical areas involved in executive function. nih.govnih.gov | Cocaine, Nicotine. patsnap.comnih.gov |
| Impulsivity | Decrease in measures of motor impulsivity. nih.gov | Regulation of serotonergic and dopaminergic activity in brain regions controlling executive function. nih.gov | General applicability to substance use disorders. nih.gov |
| Craving | Reduction in self-reported craving. researchgate.netnih.gov | Attenuation of the hyperdopaminergic state associated with craving. nih.gov | Alcohol, Amphetamine-type substances. researchgate.netnih.gov |
Drug Drug Interaction Research for Vabicaserin Hydrochloride
Pharmacodynamic Interactions with Central Nervous System Depressants
Vabicaserin (B107045) hydrochloride has the potential to enhance the effects of other central nervous system (CNS) depressants. Co-administration can lead to an increased risk and severity of CNS depression, including sedation, somnolence, and respiratory depression. drugbank.com This is a significant consideration as many patients who might be prescribed a drug like vabicaserin are also likely to be taking other medications with CNS depressant properties, such as benzodiazepines, opioids, or other antipsychotics.
The interaction is pharmacodynamic in nature, meaning the drugs' combined effects on the body are additive or synergistic. Vabicaserin's primary action as a 5-HT2C receptor agonist influences neurotransmitter systems that are also modulated by many CNS depressants. wikipedia.orgnih.gov A wide range of medications have been identified as having the potential to interact with vabicaserin in this manner. drugbank.com
| Drug Class | Specific Examples | Potential Outcome of Interaction |
|---|---|---|
| Antipsychotics | Aripiprazole, Asenapine, Clozapine, Haloperidol, Iloperidone, Olanzapine (B1677200) | Increased risk/severity of CNS depression drugbank.comnih.gov |
| Opioids | Buprenorphine, Codeine, Hydrocodone, Hydromorphone, Oliceridine | Increased risk/severity of hypotension, sedation, respiratory depression drugbank.com |
| Benzodiazepines | Alprazolam, Brotizolam, Clotiazepam, Diazepam, Halazepam | Increased risk/severity of CNS depression drugbank.com |
| Antidepressants | Amitriptyline, Amoxapine, Imipramine, Trazodone | Increased risk/severity of CNS depression drugbank.comwileymicrositebuilder.com |
| Antihistamines | Azelastine, Brompheniramine, Cyclizine, Cyproheptadine, Hydroxyzine | Increased central nervous system depressant activities drugbank.com |
| Muscle Relaxants | Baclofen, Cyclobenzaprine, Dantrolene | Increased risk/severity of CNS depression drugbank.com |
| Anesthetics/Sedatives | Butobarbital, Esketamine, Ganaxolone, Halothane | Increased risk/severity of adverse effects and CNS depression drugbank.com |
Risk Assessment for the Development of Serotonin (B10506) Syndrome
As a potent serotonin 5-HT2C receptor agonist, vabicaserin is classified as a serotonergic agent. drugbank.comnih.gov This mechanism inherently carries a risk for the development of serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system. wolterskluwer.com The risk is significantly amplified when vabicaserin is co-administered with other drugs that also enhance serotonin levels or activity.
Serotonin syndrome is characterized by a triad (B1167595) of symptoms: mental-status changes (e.g., confusion, agitation), autonomic hyperactivity (e.g., fever, tachycardia), and neuromuscular abnormalities (e.g., tremor, clonus). wolterskluwer.com A careful assessment of a patient's entire medication regimen for other serotonergic agents is crucial before considering treatment with vabicaserin.
| Drug Class | Specific Examples | Mechanism of Interaction |
|---|---|---|
| SSRIs/SNRIs | Escitalopram, Fluoxetine, Venlafaxine, Duloxetine | Inhibit serotonin reuptake, increasing synaptic serotonin drugbank.comwileymicrositebuilder.com |
| MAO Inhibitors | Selegiline, Methylene Blue | Inhibit serotonin breakdown, leading to dangerously high levels emcrit.org |
| Opioids | Tramadol, Fentanyl, Meperidine, Dextromethorphan | Weak serotonin reuptake inhibition emcrit.org |
| Stimulants | Amphetamine, Cocaine, MDMA | Increase serotonin release and/or block reuptake drugbank.comemcrit.org |
| Tricyclic Antidepressants | Amitriptyline, Imipramine, Clomipramine | Inhibit serotonin and norepinephrine (B1679862) reuptake wileymicrositebuilder.com |
| Other Serotonergic Agents | Buspirone, Gepirone, Lithium, St. John's Wort | Various mechanisms including receptor agonism and affecting serotonin synthesis/release drugbank.comemcrit.org |
General Considerations for Pharmacokinetic Interactions and Metabolic Pathways
The metabolism of vabicaserin has been studied in animals and humans, revealing extensive biotransformation. nih.gov Understanding its metabolic pathways is key to anticipating potential pharmacokinetic drug-drug interactions, where one drug affects the absorption, distribution, metabolism, or excretion of another.
Research indicates three primary metabolic pathways for vabicaserin: nih.gov
NADPH-dependent hydroxylation: An oxidation reaction common for many drugs, often mediated by the cytochrome P450 (CYP) enzyme system.
NADPH-independent imine formation: A less common metabolic route.
Carbamoyl (B1232498) glucuronidation: A Phase II conjugation reaction that adds a glucuronic acid moiety to the drug, making it more water-soluble for excretion.
Significant species differences exist in the prominence of these pathways. Carbamoyl glucuronidation is the major metabolic pathway in humans, while oxidative metabolism is more dominant in rats. nih.govresearchgate.net In mice, dogs, and monkeys, both carbamoyl glucuronidation and oxidative metabolism are extensive. nih.gov The carbamoyl glucuronide (CG) metabolite was the predominant circulating metabolite in humans. researchgate.net
While many antipsychotic drugs are metabolized by specific cytochrome P450 (CYP) enzymes such as CYP1A2, CYP2D6, and CYP3A4, the specific CYP isozymes responsible for the hydroxylation of vabicaserin are not explicitly detailed in the available literature. nih.govnih.gov Co-administration of drugs that are potent inducers or inhibitors of the relevant metabolizing enzymes could potentially alter the plasma concentrations of vabicaserin, though specific interactions have not been fully characterized. mdpi.com
| Metabolic Pathway | Description | Relevance in Humans | Relevance in Animal Models |
|---|---|---|---|
| Carbamoyl Glucuronidation | Phase II conjugation reaction attaching glucuronic acid to the carbamoyl group. | Major pathway; results in the predominant circulating metabolite (CG). nih.govresearchgate.net | Major in mice, dogs, and monkeys; minor in rats. nih.govresearchgate.net |
| Hydroxylation | Phase I oxidation reaction (NADPH-dependent), likely involving CYP enzymes. | A significant pathway. nih.gov | Occurs in all tested species (mice, rats, dogs, monkeys) with differing regional selectivity. nih.gov |
| Imine/Nitrone Formation | NADPH-independent formation of an imine, which can be further oxidized to a nitrone. | Observed in humans. nih.gov | Imine pathway observed in mice, rats, and dogs; nitrone metabolite observed in dogs. nih.gov |
Clinical Implications for Co-administration in Complex Polypharmacy Regimens
The use of multiple medications, or polypharmacy, is common in the management of complex psychiatric disorders like schizophrenia. japi.org This raises important questions about the efficacy and interaction profile of a new agent like vabicaserin when added to existing treatment regimens.
A quantitative systems pharmacology model was used to predict the clinical efficacy of vabicaserin, both as a monotherapy and as an adjunctive therapy with other antipsychotics. nih.gov The model predicted that as an add-on to various existing antipsychotics, vabicaserin would result in only a small improvement (less than a 4-point change on the Positive and Negative Syndrome Scale - PANSS), suggesting limited clinical benefit in this context. nih.gov
The potential for complex, non-linear interactions was also highlighted. nih.gov For instance, some existing antipsychotic drugs act as 5-HT2C receptor antagonists. Co-administering vabicaserin, a potent 5-HT2C agonist, with such a drug could lead to competing effects at the receptor site, potentially diminishing the therapeutic effect of vabicaserin. nih.gov This highlights the need for a deep understanding of the pharmacological profiles of all co-administered drugs to avoid antagonistic interactions and ensure optimal therapeutic outcomes. The challenges of polypharmacy, including the risk of adverse drug reactions and prescribing cascades, would need to be carefully managed if vabicaserin were to be used in complex treatment scenarios. japi.org
Future Research Directions and Unaddressed Scientific Questions
Exploration of Novel Therapeutic Targets and Indications for 5-HT2C Receptor Agonists
The therapeutic potential of modulating the 5-HT2C receptor extends far beyond schizophrenia. The receptor's role in regulating mood, appetite, and monoaminergic transmission opens up numerous avenues for exploration. nih.gov Future research should systematically investigate these potential indications for selective 5-HT2C agonists.
Agonists of the 5-HT2C receptor have been proposed as potential treatments for a range of conditions, including obesity, substance use disorders, and impulse control disorders. nih.govwikipedia.org The approval of lorcaserin (B1675133) for obesity, although later withdrawn for safety reasons, confirmed the viability of this target for metabolic conditions. nih.govfrontiersin.org There is also compelling preclinical and clinical evidence suggesting that 5-HT2C agonists could be effective in treating various forms of addiction, such as dependence on nicotine, psychostimulants, and alcohol, as well as behavioral addictions like compulsive gambling. nih.gov
Conversely, the role of 5-HT2C receptors in mood and anxiety disorders is more complex, with evidence supporting both agonists and antagonists as potential therapeutics. nih.govnih.gov Indirect activation of these receptors by SSRIs at the beginning of treatment can cause anxiety, while long-term treatment leads to their downregulation, which correlates with clinical improvement. nih.gov This suggests that direct antagonists might offer a faster-acting anxiolytic or antidepressant effect. researchgate.net However, some preclinical models have shown that stimulating specific regional populations of 5-HT2C receptors can produce antidepressant-like effects and promote hippocampal neurogenesis. nih.gov Untangling these paradoxical effects is a critical area for future research, potentially leading to the development of therapies for specific subtypes of depression or anxiety.
| Potential Indication | Rationale for 5-HT2C Agonism | Supporting Evidence |
| Obesity | Receptors play a key role in the serotonergic regulation of food intake and body weight. wikipedia.org | The FDA-approved anti-obesity medication lorcaserin was a selective 5-HT2C agonist. nih.gov |
| Substance Use Disorders | Agonists can reduce measures of drug reward and impulsivity. nih.gov | Lorcaserin showed efficacy in a smoking cessation trial; other agonists reduce drug-seeking behavior in animal models. nih.gov |
| Impulse Control Disorders | The 5-HT2C receptor is involved in modulating motivated behaviors. nih.gov | Preclinical studies suggest efficacy for conditions like excessive gambling. nih.gov |
| Schizophrenia | Activation decreases mesolimbic dopamine (B1211576) release without significantly affecting the nigrostriatal pathway. wikipedia.orgnih.gov | Vabicaserin (B107045) demonstrated moderate efficacy in a Phase IIa clinical trial. nih.govnih.gov |
Development of Next-Generation 5-HT2C Receptor Agonists with Optimized Pharmacological Profiles
A primary obstacle in the development of drugs targeting serotonin (B10506) receptors has been achieving selectivity, thereby avoiding off-target effects. wikipedia.org Activation of the closely related 5-HT2A receptor is associated with hallucinations, while 5-HT2B receptor activation has been linked to cardiac valvulopathy. nih.govwikipedia.org Vabicaserin demonstrated a favorable selectivity profile, with high affinity for the 5-HT2C receptor and significantly lower affinity for the 5-HT2A and 5-HT2B subtypes. wikipedia.orgwikipedia.org
Future drug development should build on this progress, aiming for even greater selectivity and optimized pharmacological properties. Key strategies include:
Biased Agonism : Developing "biased" or "functionally selective" ligands that preferentially activate specific downstream intracellular signaling pathways over others. The 5-HT2C receptor is known to be highly complex in its signaling, and such an approach could separate desired therapeutic effects from unwanted side effects. nih.gov
Positive Allosteric Modulators (PAMs) : PAMs represent a novel strategy. Instead of directly activating the receptor at the same site as serotonin, they bind to a different (allosteric) site and enhance the receptor's response to its natural neurotransmitter. nih.gov This could offer greater physiological control and a better safety profile.
Novel Chemical Scaffolds : The chemical diversity of known 5-HT2C agonists is limited. nih.gov Research into new chemical structures, such as the 2-phenylcyclopropylmethylamines, is essential to identify compounds with improved potency, selectivity, and metabolic stability. nih.gov Efforts to modify existing scaffolds, for example through halogenation, have shown promise in enhancing ligand potency. nih.gov
| Compound | Type | Key Pharmacological Features |
| Vabicaserin | Full Agonist | High selectivity for 5-HT2C (Ki = 3 nM) over 5-HT2B and 5-HT2A receptors. wikipedia.org |
| Lorcaserin | Agonist | The first selective 5-HT2C agonist to receive FDA approval (for obesity). nih.govnih.gov |
| WAY-163,909 | Agonist | An investigatory agonist used in preclinical studies to probe receptor function. frontiersin.orgnih.gov |
| CP-809,101 | Agonist | A highly potent 5-HT2C agonist (EC50 = 0.11 nM) but development was halted due to genotoxicity. nih.gov |
Application of Advanced Translational Research Methodologies in Neuropsychopharmacology
The development of vabicaserin showcased the utility of advanced translational research methods. The use of a Quantitative Systems Pharmacology (QSP) model was particularly insightful. nih.gov This model integrated preclinical data on neurophysiology with human imaging and clinical disease information to conduct "virtual patient trials." nih.govresearchgate.net
Future research must continue to leverage and refine such translational tools. These methodologies allow for:
Better Prediction : More accurately predicting clinical efficacy and potential limitations before embarking on large, expensive trials.
Dose Optimization : Simulating the effects of different dosing regimens to identify the optimal therapeutic window.
Understanding Mechanisms : Elucidating the complex interplay between drug, receptor, neural circuits, and clinical symptoms. For instance, neurochemical studies mapping the widespread impact of agonists like WAY-163909 on serotonin and dopamine metabolism across numerous brain regions are critical for a holistic understanding. nih.gov
In-Vivo Model Refinement : Using advanced animal models, such as those with genetically altered receptor expression, to provide clearer links between receptor signaling and specific behaviors like anxiety or locomotion. nih.gov
Considerations for Longitudinal Studies on Sustained Therapeutic Effects and Neurobiological Adaptations
A critical, unanswered question for any novel psychiatric medication is the nature of its long-term effects. The brain is not a static system, and chronic drug administration can lead to significant neurobiological adaptations.
For 5-HT2C agonists, several factors necessitate long-term investigation:
Receptor Regulation : The 5-HT2C receptor system is subject to complex regulation, including post-transcriptional RNA editing, which generates multiple receptor isoforms with different functional properties. wikipedia.orgfrontiersin.org Chronic agonist exposure could potentially alter the expression or ratio of these isoforms, leading to changes in therapeutic response over time.
Desensitization and Downregulation : Chronic treatment with drugs that increase serotonin, such as SSRIs, leads to a gradual downregulation of 5-HT2C receptors, a process that may be linked to their therapeutic onset. nih.gov It is crucial to conduct longitudinal studies to determine if direct agonists like vabicaserin induce similar or different adaptive changes and whether these changes impact sustained efficacy.
Neuroplasticity : Understanding how sustained 5-HT2C receptor activation influences neuroplasticity, including processes like neurogenesis, is vital. While acute stimulation has been linked to hippocampal neurogenesis, the long-term consequences are unknown. nih.gov
Future clinical trials for any next-generation 5-HT2C agonist must be designed with long-term follow-up periods to monitor for both sustained therapeutic benefits and any emergent neurobiological adaptations. The experience with lorcaserin, which was withdrawn due to a potential long-term safety signal, highlights the absolute necessity of this approach for ensuring patient well-being. frontiersin.org
Q & A
Advanced Research Question
- LC-MS/MS : Quantify plasma and brain concentrations using a validated method with deuterated internal standards (e.g., Vabicaserin-d4) to account for matrix effects .
- Protein binding assays : Use equilibrium dialysis to measure free fraction in plasma, critical for correlating exposure with efficacy .
- Metabolite identification : Employ high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites, as structural analogs of benzodiazepines may undergo hepatic glucuronidation .
How should researchers design dose-ranging studies to optimize therapeutic windows for this compound?
Advanced Research Question
- Toxicokinetic thresholds : Establish no-observed-adverse-effect levels (NOAEL) in rodents using histopathology and behavioral toxicity screens .
- Efficacy vs. tolerability : In primate models, balance 5-HT2C-mediated anxiolytic effects against potential gastrointestinal side effects (e.g., emesis) using telemetry or video monitoring .
- Translational modeling : Apply allometric scaling to extrapolate human-equivalent doses, adjusting for species differences in CYP450 metabolism .
What strategies mitigate batch-to-batch variability in synthesizing this compound for preclinical studies?
Advanced Research Question
- Quality control : Use chiral HPLC to verify enantiomeric purity (the active form is (–)-(9aR,12aS)-configuration) .
- Crystallography : Characterize hydrochloride salt forms via X-ray diffraction to ensure consistent solubility and stability .
- Stability testing : Conduct accelerated degradation studies under ICH guidelines (40°C/75% RH) to identify degradation products .
How can researchers reconcile discrepancies between in vitro potency (EC50) and in vivo efficacy of this compound?
Advanced Research Question
- Receptor reserve analysis : Quantify receptor density in target tissues; high reserve may amplify in vivo responses despite moderate EC50 .
- Temporal dynamics : Use slow-release formulations or osmotic pumps to maintain steady-state concentrations mimicking in vitro exposure .
- Pathway modulation : Assess downstream effectors (e.g., ERK phosphorylation) to confirm target engagement in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
